molecular formula C19H23NO3 B5613221 3-[4-Hydroxy-3,5-di(propan-2-yl)anilino]benzoic acid

3-[4-Hydroxy-3,5-di(propan-2-yl)anilino]benzoic acid

Cat. No.: B5613221
M. Wt: 313.4 g/mol
InChI Key: AEGOPPRBBARYEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-Hydroxy-3,5-di(propan-2-yl)anilino]benzoic acid is an organic compound with the molecular formula C19H23NO3 It is a derivative of benzoic acid and features a hydroxy group and two isopropyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-Hydroxy-3,5-di(propan-2-yl)anilino]benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-hydroxybenzoic acid and 3,5-di(propan-2-yl)aniline.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous Flow Reactors: These reactors allow for the continuous production of the compound, improving efficiency and scalability.

    Automated Purification Systems: Advanced purification systems are used to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-[4-Hydroxy-3,5-di(propan-2-yl)anilino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of 3-[4-oxo-3,5-di(propan-2-yl)anilino]benzoic acid.

    Reduction: Formation of 3-[4-hydroxy-3,5-di(propan-2-yl)anilino]benzyl alcohol.

    Substitution: Formation of 3-[4-hydroxy-3,5-di(propan-2-yl)anilino]-2-nitrobenzoic acid.

Scientific Research Applications

3-[4-Hydroxy-3,5-di(propan-2-yl)anilino]benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of inflammatory diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[4-Hydroxy-3,5-di(propan-2-yl)anilino]benzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.

    Pathways: It can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3,5-diisopropylbenzoic acid: Similar structure but lacks the anilino group.

    3,5-Diisopropyl-4-hydroxybenzaldehyde: Contains an aldehyde group instead of the carboxylic acid group.

    Propofol 4-Carboxylic Acid: A related compound with similar functional groups.

Uniqueness

3-[4-Hydroxy-3,5-di(propan-2-yl)anilino]benzoic acid is unique due to the presence of both the hydroxy and anilino groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[4-hydroxy-3,5-di(propan-2-yl)anilino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-11(2)16-9-15(10-17(12(3)4)18(16)21)20-14-7-5-6-13(8-14)19(22)23/h5-12,20-21H,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEGOPPRBBARYEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1O)C(C)C)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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